T-3256336

Description

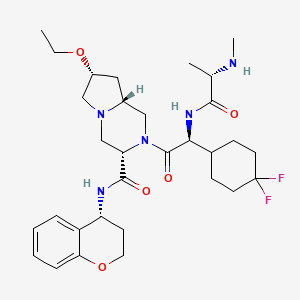

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R,8aR)-2-[(2S)-2-(4,4-difluorocyclohexyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45F2N5O5/c1-4-42-22-15-21-16-38(30(41)27(36-28(39)19(2)34-3)20-9-12-31(32,33)13-10-20)25(18-37(21)17-22)29(40)35-24-11-14-43-26-8-6-5-7-23(24)26/h5-8,19-22,24-25,27,34H,4,9-18H2,1-3H3,(H,35,40)(H,36,39)/t19-,21+,22+,24+,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLHYSFOEZZZDD-QAPMSZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2CN(C(CN2C1)C(=O)NC3CCOC4=CC=CC=C34)C(=O)C(C5CCC(CC5)(F)F)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@@H]2CN([C@@H](CN2C1)C(=O)N[C@@H]3CCOC4=CC=CC=C34)C(=O)[C@H](C5CCC(CC5)(F)F)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45F2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of T-3256336: A Potent IAP Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-3256336 is a novel, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It exhibits potent inhibitory activity against cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis. The primary mechanism of action for this compound involves the induction of tumor cell death through the systemic production of Tumor Necrosis Factor-alpha (TNFα). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing experimental methodologies.

Discovery of this compound

The discovery of this compound emerged from a focused drug discovery program aimed at identifying potent small molecule IAP antagonists. The program likely utilized a multi-step screening cascade to identify and optimize lead compounds.

Screening Cascade

A representative screening cascade for the discovery of IAP antagonists like this compound would typically involve a series of in vitro and cell-based assays to assess potency, selectivity, and cellular activity.

T-3256336: A Deep Dive into its Role in TNF-α Production and Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-3256336 is a potent, orally available small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP. This technical guide delineates the pivotal role of this compound in the induction of Tumor Necrosis Factor-alpha (TNF-α) production and its subsequent impact on tumor cell apoptosis. Through the inhibition of IAPs, this compound initiates a signaling cascade that leads to the systemic release of TNF-α, a potent pro-inflammatory cytokine with anti-tumor properties. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing the activity of this compound, and a summary of key quantitative data from preclinical studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and its therapeutic potential in oncology.

Introduction

Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic regulators that are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Small molecule IAP antagonists, such as this compound, have emerged as a promising class of anti-cancer agents. This compound distinguishes itself through a dual mechanism of action: it not only sensitizes tumor cells to apoptosis but also actively promotes an anti-tumor immune response by inducing the production of systemic cytokines, most notably TNF-α.[1]

This guide will explore the molecular intricacies of how this compound leverages the TNF-α signaling pathway to induce tumor cell death, providing a valuable resource for the scientific community engaged in cancer research and drug discovery.

Mechanism of Action: IAP Antagonism and TNF-α Production

This compound is a potent inhibitor of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP), with IC50 values of 1.3 nM and 200 nM, respectively. The primary mechanism by which this compound induces TNF-α production is through the inhibition of cIAP1.

cIAP1 is an E3 ubiquitin ligase that plays a crucial role in the regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, cIAP1 ubiquitinates and targets key signaling molecules for degradation, thereby suppressing NF-κB activation. By antagonizing cIAP1, this compound removes this inhibitory control, leading to the stabilization of NF-κB-inducing kinase (NIK) and subsequent activation of the non-canonical NF-κB pathway. This, in turn, promotes the transcription and production of pro-inflammatory cytokines, including TNF-α.

The single-agent efficacy of this compound in vitro is most pronounced in cancer cell lines that exhibit high basal levels of TNF-α mRNA expression.[1] However, in vivo studies have demonstrated that the administration of this compound leads to a systemic increase in TNF-α levels, which can then act on a broader range of tumor types.[1] This systemic TNF-α sensitizes tumor cells to the pro-apoptotic effects of this compound, creating a synergistic anti-tumor response. The neutralization of circulating TNF-α with an antibody has been shown to attenuate the tumor regression induced by this compound, confirming the critical role of this cytokine in its therapeutic effect.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

References

In Vitro Anti-Tumor Activity of T-3256336: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3256336 is a novel, orally available small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1) and X-linked IAP (XIAP). This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy in various cancer cell lines. The information presented herein is intended to support further research and development of this compound as a potential cancer therapeutic.

Introduction

The Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic regulators that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. This compound is a potent antagonist of cIAP1 and XIAP, with IC50 values of 1.3 nM and 200 nM, respectively. By inhibiting these proteins, this compound promotes apoptotic signaling pathways, leading to cancer cell death. A key characteristic of this compound's anti-tumor activity is its synergy with Tumor Necrosis Factor-alpha (TNFα). While its single-agent efficacy is most pronounced in cancer cell lines with high endogenous TNFα expression, its potency is significantly increased in a broader range of cancer cells when co-administered with exogenous TNFα. This suggests a dual mechanism of action where this compound both sensitizes tumor cells to TNFα and potentially enhances systemic TNFα levels.

Mechanism of Action

This compound functions by mimicking the endogenous IAP inhibitor, SMAC/Diablo. It binds to the BIR domains of cIAP1 and XIAP, leading to the following key events:

-

Degradation of cIAP1/2: Binding of this compound to cIAP1 induces its auto-ubiquitination and subsequent proteasomal degradation.

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1, a negative regulator of the non-canonical NF-κB pathway, leads to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of this pathway.

-

Induction of Apoptosis: In the presence of TNFα, the degradation of cIAPs prevents the ubiquitination of RIPK1, allowing for the formation of the ripoptosome complex (RIPK1, FADD, and Caspase-8). This complex leads to the activation of Caspase-8 and the initiation of the extrinsic apoptosis cascade.

The following diagram illustrates the proposed signaling pathway of this compound in the presence of TNFα.

Caption: this compound inhibits cIAP1, leading to apoptosis and NF-κB activation.

Quantitative Data

The in vitro anti-tumor activity of this compound has been evaluated in a panel of human cancer cell lines. The following tables summarize the available quantitative data, including IC50 values for cIAP1 and XIAP, as well as the cytotoxic effects in combination with TNFα.

Table 1: this compound Inhibitory Activity

| Target | IC50 (nM) |

| cIAP1 | 1.3 |

| XIAP | 200 |

Table 2: In Vitro Cytotoxicity of this compound in Combination with TNFα

| Cell Line | Cancer Type | This compound IC50 (µM) (with 10 ng/mL TNFα) |

| PANC-1 | Pancreatic | < 0.1 |

| A549 | Lung | < 0.1 |

| MDA-MB-231 | Breast | < 0.1 |

| HCT116 | Colon | < 1 |

| K562 | Leukemia | > 10 (Insensitive) |

Note: Data is compiled from publicly available sources and may not be exhaustive. The sensitivity of cell lines can vary based on experimental conditions.

Experimental Protocols

The following protocols are representative of the methods used to evaluate the in vitro anti-tumor activity of this compound.

Cell Culture

-

Human cancer cell lines (e.g., PANC-1, A549, MDA-MB-231) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Recombinant human TNFα

-

Cell counting kit (e.g., WST-8 or MTS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

For combination studies, add a fixed concentration of TNFα (e.g., 10 ng/mL) to the wells.

-

Add the this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and medium-only blanks.

-

Incubate the plate for 72 hours at 37°C.

-

Add the cell counting reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Caption: Workflow for the in vitro cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

6-well cell culture plates

-

This compound

-

Recombinant human TNFα

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at a concentration around its IC50 value, with or without TNFα.

-

Incubate for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising IAP antagonist with potent in vitro anti-tumor activity, particularly when combined with TNFα. Its mechanism of action, involving the degradation of cIAPs and subsequent activation of apoptotic pathways, provides a strong rationale for its development as a cancer therapeutic. The data and protocols presented in this guide offer a foundation for further investigation into the efficacy and applications of this compound in various cancer models. Future studies should focus on expanding the panel of cell lines tested to identify additional sensitive cancer types and on elucidating the in vivo efficacy and safety profile of this compound.

T-3256336: A Technical Guide to Target Binding, Selectivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3256336 is a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). As a second mitochondrial activator of caspases (SMAC) mimetic, this compound selectively targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis, leading to tumor cell death. This technical guide provides a comprehensive overview of the target binding and selectivity profile of this compound, detailed experimental methodologies for relevant assays, and a visual representation of its mechanism of action.

Target Binding and Selectivity Profile

This compound exhibits high affinity for cIAP1 and XIAP, with a notable selectivity for cIAP1. The inhibitory concentrations (IC50) against these primary targets are summarized in the table below. While comprehensive data from a broad kinase selectivity panel or wide-ranging off-target screening for this compound is not publicly available, its primary mechanism of action is well-defined through its potent inhibition of IAPs.

Table 1: Quantitative Target Binding Data for this compound

| Target | IC50 (nM) | Assay Type | Reference |

| cIAP1 | 1.3 | Biochemical Assay | [1] |

| XIAP | 200 | Biochemical Assay | [1] |

| cIAP2 | 2.2 | Biochemical Assay | [2] |

Cellular Activity:

In cellular assays, this compound demonstrates potent anti-proliferative effects in specific cancer cell lines.

Table 2: Cellular Activity of this compound

| Cell Line | GI50 (nM) | Assay Type | Reference |

| MDA-MB-231 (Breast Cancer) | 1.8 | CellTiter-Glo® Luminescent Cell Viability Assay | [3] |

Mechanism of Action

This compound functions as a SMAC mimetic, antagonizing the function of IAP proteins, particularly cIAP1 and XIAP. This leads to the induction of apoptosis through a signaling cascade that involves the production of Tumor Necrosis Factor-alpha (TNFα).[4]

The binding of this compound to cIAP1 triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[5] This degradation removes the inhibitory effect of cIAP1 on the non-canonical NF-κB signaling pathway, leading to the stabilization of NF-κB-inducing kinase (NIK).[5] Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory cytokines, most notably TNFα.[4]

The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the surface of tumor cells. In the presence of IAP inhibition by this compound, the TNFR1 signaling complex shifts from a pro-survival to a pro-apoptotic state. This results in the formation of a death-inducing signaling complex (DISC) containing FADD and pro-caspase-8, leading to the activation of caspase-8 and the initiation of the extrinsic apoptosis pathway. Activated caspase-8 can then directly activate effector caspases, such as caspase-3 and caspase-7, leading to the execution of apoptosis.[2]

Furthermore, by binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby amplifying the apoptotic signal.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

IAP Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to determine the in vitro inhibitory activity of this compound against cIAP1 and XIAP BIR3 domains. The assay measures the displacement of a fluorescently labeled SMAC peptide from the BIR3 domain by the test compound.

Materials:

-

Purified recombinant human cIAP1-BIR3 and XIAP-BIR3 domains

-

Fluorescently labeled SMAC peptide probe (e.g., FAM-AVPI)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

This compound

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescent SMAC peptide probe (at a final concentration typically near its Kd for the respective BIR3 domain), and the purified BIR3 domain protein.

-

Add the serially diluted this compound or DMSO vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the GI50 of this compound in cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the serially diluted this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control.

-

Determine the GI50 value by fitting the dose-response curve.

Caspase-3/7 Activity Assay (Homogeneous Caspase Assay)

This protocol describes a homogeneous, luminogenic assay to measure the activity of caspases-3 and -7 in cells treated with this compound. The assay utilizes a proluminescent caspase-3/7 substrate.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Caspase-Glo® 3/7 Reagent

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound or vehicle control for the desired time.

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add a volume of Caspase-Glo® 3/7 Reagent to each well equal to the volume of the cell culture medium.

-

Mix the contents gently by orbital shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each well using a luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle control.

Conclusion

This compound is a potent and selective dual inhibitor of cIAP1 and XIAP that induces tumor cell apoptosis through a TNFα-dependent mechanism. Its high affinity for these key IAP family members and its demonstrated cellular and in vivo activity make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into its broader selectivity profile will provide a more complete understanding of its therapeutic potential and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis | PLOS One [journals.plos.org]

- 5. Autocrine TNFα Signaling Renders Human Cancer Cells Susceptible to Smac-Mimetic-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for T-3256336 In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3256336 is a novel, orally available small molecule Inhibitor of Apoptosis Protein (IAP) antagonist. This document outlines the in vivo experimental protocol for evaluating the anti-tumor efficacy of this compound in a PANC-1 human pancreatic cancer xenograft model. The protocol details the mechanism of action, experimental procedures, and expected outcomes, providing a comprehensive guide for researchers. This compound induces tumor cell death through the systemic production of Tumor Necrosis Factor-alpha (TNFα), making it a promising candidate for cancer therapeutics.[1]

Introduction

Inhibitors of Apoptosis Proteins (IAPs) are a family of anti-apoptotic regulators that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Small molecule IAP antagonists, such as this compound, have emerged as a potential therapeutic strategy. These compounds mimic the endogenous IAP inhibitor, Smac/DIABLO, to relieve the inhibition of caspases and promote apoptosis.

The primary mechanism of action for many IAP antagonists involves the induction of TNFα. This compound's single-agent efficacy is particularly noted in cancer cell lines with high endogenous TNFα expression. However, its therapeutic potential can be significantly broadened in other cancer cells, like PANC-1, by the systemic increase of TNFα following its administration.[1] This dual role of this compound, both increasing systemic TNFα and sensitizing tumor cells to its apoptotic effects, forms the basis of its anti-cancer activity.[1]

Signaling Pathway

This compound functions by antagonizing cellular IAP-1 (cIAP1), cIAP-2, and X-linked IAP (XIAP). The inhibition of cIAP1 and cIAP2 leads to the activation of the NF-κB signaling pathway, resulting in the production and secretion of TNFα. This secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on tumor cells. This binding initiates a signaling cascade that, in the absence of IAP-mediated protection, leads to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in apoptosis.

Experimental Protocol: PANC-1 Xenograft Model

This protocol outlines the procedure for establishing a PANC-1 xenograft model and evaluating the in vivo efficacy of this compound.

Materials

-

Cell Line: PANC-1 human pancreatic cancer cell line

-

Animals: Athymic nude mice (e.g., BALB/c nude), 10-12 weeks old[2]

-

Reagents:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Matrigel

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

-

Equipment:

-

Syringes and needles

-

Oral gavage needles

-

Calipers

-

Animal housing facilities (IACUC compliant)

-

Laminar flow hood

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Experimental Workflow

Detailed Methodology

-

Cell Culture and Preparation:

-

Culture PANC-1 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells at approximately 80-90% confluency using trypsin-EDTA.

-

Wash the cells with PBS and perform a cell count to determine viability.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-2 x 10^7 cells/mL.

-

-

Tumor Implantation:

-

Tumor Growth and Treatment Initiation:

-

Once tumors reach a palpable size, begin measuring the tumor volume using calipers (Volume = (Length x Width²) / 2).

-

When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment and control groups.[2]

-

-

Drug Administration:

-

Treatment Group: Administer this compound orally via gavage at the determined dose (e.g., 10-100 mg/kg, requiring dose-finding studies).

-

Control Group: Administer the vehicle solution using the same volume and schedule.

-

The treatment schedule should be determined based on the compound's pharmacokinetic properties (e.g., daily or twice daily for a specified number of weeks).

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and mouse body weights 2-3 times per week.

-

At specified time points, collect blood samples via a suitable method (e.g., tail vein) to analyze serum cytokine levels.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice.

-

Excise the tumors and record their final weight.

-

Tumor tissue can be processed for further analysis (e.g., histology, western blotting).

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | Value | Value | N/A |

| This compound (Dose X) | 10 | Value | Value | Value |

Table 2: Serum Cytokine Levels

| Treatment Group | Time Point | Mean TNFα (pg/mL) ± SEM | Mean IL-6 (pg/mL) ± SEM |

| Vehicle Control | Baseline | Value | Value |

| Endpoint | Value | Value | |

| This compound (Dose X) | Baseline | Value | Value |

| Endpoint | Value | Value |

Conclusion

This protocol provides a detailed framework for conducting in vivo studies to evaluate the efficacy of this compound in a PANC-1 pancreatic cancer xenograft model. The provided diagrams and data tables serve as a guide for executing the experiment and presenting the results in a clear and concise manner. The ability of this compound to induce systemic TNFα and promote tumor regression highlights its potential as a valuable therapeutic agent in oncology.[1]

References

- 1. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Pancreatic tumor mass in a xenograft mouse model is decreased by treatment with therapeutic stem cells following introduction of therapeutic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing T-3256336 for Cell Culture Experiments: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of T-3256336, a potent small molecule Inhibitor of Apoptosis (IAP) antagonist, in cell culture experiments. This compound targets cellular IAP-1 (cIAP1) and X-linked IAP (XIAP), leading to the induction of tumor cell death, often mediated by Tumor Necrosis Factor-alpha (TNFα).

Physicochemical Properties and Formulation

This compound is an orally available IAP antagonist that is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is recommended to prepare a stock solution in DMSO. The product is a solid powder and should be stored at 0-4°C for short-term use or -20°C for long-term storage.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ (cIAP1) | 1.3 nM | - | Biochemical Assay | [2] |

| IC₅₀ (XIAP) | 200 nM | - | Biochemical Assay | [2] |

| GI₅₀ | 1.8 nM | MDA-MB-231 | CellTiter-Glo Luminescent Cell Viability Assay (3 days) | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound (605.72 g/mol ), calculate the mass required for your desired stock concentration and volume. For a 10 mM stock solution, you would dissolve 6.057 mg in 1 mL of DMSO.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Gently vortex or pipette the solution to ensure the compound is fully dissolved. Sonication may be used if necessary to aid dissolution.

-

Store the stock solution at -20°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable.[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescent assay (e.g., CellTiter-Glo).

Materials:

-

Target cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as negative controls.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the GI₅₀ or IC₅₀ value.

Protocol 3: Sensitization of PANC-1 Cells to this compound with Exogenous TNFα

This protocol is designed to investigate the synergistic effect of this compound and TNFα on pancreatic cancer cells that have low endogenous TNFα expression.[3]

Materials:

-

PANC-1 cells

-

Complete cell culture medium

-

This compound stock solution

-

Recombinant human TNFα

-

96-well cell culture plates

-

Cell viability assay reagent

Procedure:

-

Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare dilutions of this compound in complete cell culture medium.

-

Prepare a working solution of TNFα in complete cell culture medium at a concentration known to be sub-lethal on its own but effective for sensitization (e.g., 1-10 ng/mL).

-

Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of TNFα.

-

Include control wells: untreated cells, cells treated with vehicle (DMSO) only, cells treated with TNFα only, and cells treated with this compound only.

-

Incubate the plate for the desired duration (e.g., 24-72 hours).

-

Assess cell viability using a suitable assay as described in Protocol 2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

Application Note & Protocol: Measuring TNF-alpha Induction by T-3256336 In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3256336 is a novel, orally available small molecule Inhibitor of Apoptosis Proteins (IAP) antagonist.[1] IAP proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis. This compound mimics the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases), to induce the degradation of cellular IAP1 (cIAP1) and cIAP2, thereby sensitizing cancer cells to apoptotic stimuli. A key mediator of this process is Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine. The single-agent activity of IAP antagonists like this compound in vitro is often linked to the endogenous expression of TNF-α by the cancer cells.[1] In some cellular contexts, IAP antagonism can lead to the induction of TNF-α, which then acts in an autocrine or paracrine manner to promote apoptosis in sensitized cells. Therefore, quantifying the induction of TNF-α by this compound is a critical step in characterizing its mechanism of action and identifying responsive cell types.

This application note provides a detailed protocol for measuring the in vitro induction of TNF-α in a human monocytic cell line (THP-1) and a mouse macrophage cell line (RAW 264.7) upon treatment with this compound. The primary method for quantification is the Enzyme-Linked Immunosorbent Assay (ELISA), a robust and sensitive technique for measuring cytokine concentrations in cell culture supernatants.

Data Presentation

The following tables summarize representative data for TNF-α induction by this compound in THP-1 and RAW 264.7 cells.

Table 1: Dose-Dependent Induction of TNF-α by this compound in THP-1 Cells

| This compound Concentration (nM) | TNF-α Concentration (pg/mL) ± SD | Fold Induction over Vehicle |

| 0 (Vehicle) | 50 ± 8 | 1.0 |

| 1 | 65 ± 10 | 1.3 |

| 10 | 110 ± 15 | 2.2 |

| 100 | 250 ± 28 | 5.0 |

| 1000 | 580 ± 45 | 11.6 |

| 10000 | 1200 ± 90 | 24.0 |

Table 2: Time-Course of TNF-α Induction by this compound (1 µM) in RAW 264.7 Cells

| Time (hours) | TNF-α Concentration (pg/mL) ± SD |

| 0 | < 20 (Below Limit of Detection) |

| 2 | 85 ± 12 |

| 4 | 210 ± 25 |

| 8 | 450 ± 38 |

| 16 | 780 ± 60 |

| 24 | 1150 ± 85 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

THP-1 (Human acute monocytic leukemia cell line)

-

RAW 264.7 (Murine macrophage-like cell line)

-

-

Culture Medium:

-

THP-1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Cells are to be cultured at 37°C in a humidified atmosphere with 5% CO2.

-

THP-1 cells grow in suspension and should be subcultured to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

RAW 264.7 cells are adherent and should be subcultured when they reach 80-90% confluency.

-

This compound Treatment for TNF-α Induction

-

Cell Seeding:

-

THP-1: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium. To differentiate into macrophage-like cells, which are more responsive, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to this compound treatment. After differentiation, gently aspirate the PMA-containing medium and replace it with fresh medium.

-

RAW 264.7: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1%.

-

-

Cell Treatment:

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

-

For a positive control, treat a set of wells with 100 ng/mL Lipopolysaccharide (LPS).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 16-24 hours for dose-response experiments, or various time points for time-course studies).

-

-

Supernatant Collection:

-

After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatant from each well without disturbing the cell pellet (for THP-1) or the adherent cell layer (for RAW 264.7).

-

The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

-

Quantification of TNF-α by ELISA

This protocol is based on a standard sandwich ELISA format. Commercially available human and mouse TNF-α ELISA kits should be used according to the manufacturer's instructions.

-

Plate Preparation:

-

A 96-well microplate is pre-coated with a monoclonal antibody specific for TNF-α.

-

-

Standard and Sample Addition:

-

Reconstitute the TNF-α standard as per the kit instructions to create a stock solution.

-

Prepare a serial dilution of the TNF-α standard to generate a standard curve.

-

Add 100 µL of the standards, control, and collected cell culture supernatants to the appropriate wells. It is recommended to run all samples and standards in duplicate.

-

-

Incubation:

-

Cover the plate and incubate for 2 hours at room temperature. During this time, the TNF-α present in the samples and standards will bind to the immobilized capture antibody.

-

-

Washing:

-

Aspirate the liquid from each well and wash the plate three to four times with the provided wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

-

-

Detection Antibody Addition:

-

Add 100 µL of an enzyme-linked polyclonal antibody specific for TNF-α to each well.

-

-

Incubation and Washing:

-

Cover the plate and incubate for 1-2 hours at room temperature.

-

Repeat the washing step as described in step 4.

-

-

Substrate Addition:

-

Add 100 µL of the substrate solution (e.g., TMB) to each well. This will initiate a color change in proportion to the amount of TNF-α bound.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 15-30 minutes.

-

-

Stop Reaction:

-

Add 50-100 µL of the stop solution to each well. This will terminate the reaction and the color will change from blue to yellow.

-

-

Data Acquisition:

-

Measure the optical density (OD) of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average zero standard OD from all other readings.

-

Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.

-

Use the standard curve to determine the concentration of TNF-α in the unknown samples. Multiply the concentration by the dilution factor if the samples were diluted.

-

Visualizations

Caption: Workflow for TNF-α induction and measurement.

Caption: IAP antagonism and TNF-α production pathway.

References

Application Notes and Protocols: Western Blot Analysis of IAP Inhibition by T-3256336

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of T-3256336, a potent and orally active cIAP1 and XIAP inhibitor, through Western blot analysis. The protocol outlines the methodology for detecting the degradation of Inhibitor of Apoptosis Proteins (IAPs) and the subsequent activation of apoptotic signaling pathways in cancer cell lines.

Introduction

This compound is a small molecule antagonist of cIAP1 and XIAP, key regulators of apoptosis.[1][2] By inhibiting these proteins, this compound promotes the degradation of cIAP1 and activates downstream caspases, leading to programmed cell death in tumor cells.[3][4][5] This process is often mediated by the induction of tumor necrosis factor-alpha (TNFα).[2] Western blotting is a crucial technique to elucidate the molecular mechanism of this compound by quantifying the reduction in IAP protein levels and detecting the cleavage of caspases, which are hallmarks of apoptosis.[6][7][8]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on key apoptosis-related proteins.

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| cIAP1 | 1.3[1] |

| XIAP | 200[1] |

Table 2: Effect of this compound on Protein Levels in MDA-MB-231 Cells

| Treatment | Target Protein | Observation | Reference |

| This compound (0.5 µmol/L, 8 hours) | cIAP-1 | Rapid and significant degradation | [3] |

| This compound (0.5 µmol/L, 8 hours) | cIAP-2 | No significant change | [3] |

| This compound (0.5 µmol/L, 8 hours) | XIAP | No significant change | [3] |

| This compound (0.5 µmol/L) | Cleaved Caspase-8 | Increased activation over time | [3] |

| This compound (0.5 µmol/L) | Cleaved Caspase-3/7 | Increased activity over time | [3] |

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound.

Cell Culture and Treatment

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma cell line) is a suitable model.[3]

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells in 6-well plates or 10 cm diameter plates. Once the cells reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., 0.01 to 1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours). A vehicle control (e.g., DMSO) should be included.

Protein Extraction

-

Lysis: After treatment, wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Add 1X SDS sample buffer (62.5 mM Tris-HCl pH 6.8, 2% w/v SDS, 10% glycerol, 50 mM DTT, 0.01% w/v bromophenol blue) directly to the plate (100 µl for a 6-well plate, 500 µl for a 10 cm plate).[6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonication: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]

-

Denaturation: Heat the samples at 95-100°C for 5 minutes.

-

Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet cell debris.

SDS-PAGE and Western Blotting

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended:

-

anti-cIAP1 (1:1000)

-

anti-XIAP (1:1000)

-

anti-cleaved Caspase-3 (Asp175) (1:1000)[6]

-

anti-cleaved Caspase-8 (1:1000)

-

anti-β-actin (1:5000) or other loading controls.

-

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000 dilution) in blocking buffer for 1 hour at room temperature.[6]

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imaging system.

Data Analysis

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) for each lane.

-

Relative Quantification: Express the results as a fold change relative to the vehicle-treated control.

Mandatory Visualization

Caption: Signaling pathway of this compound induced apoptosis.

Caption: Experimental workflow for Western blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for T-3256336 in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the IAP antagonist T-3256336 in combination with other chemotherapy agents. The protocols outlined below are based on established experimental designs for evaluating drug synergy and efficacy in oncology research.

Introduction to this compound

This compound is a novel, orally available, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of anti-apoptotic regulators that are often overexpressed in cancer cells, contributing to therapeutic resistance. This compound functions as a Smac mimetic, targeting cIAP1 and cIAP2 for auto-ubiquitination and proteasomal degradation. This degradation leads to the activation of NF-κB signaling, resulting in the production of tumor necrosis factor-alpha (TNFα).

Preclinical studies have demonstrated that the single-agent efficacy of this compound is most pronounced in cancer cells with high endogenous TNFα expression. However, its anti-tumor activity is significantly enhanced when combined with exogenous TNFα.[1] In vivo, this compound administration has been shown to increase systemic levels of TNFα and other cytokines, leading to tumor regression in xenograft models.[1] This dual mechanism of action—sensitizing tumor cells to TNFα-mediated apoptosis and inducing systemic TNFα—provides a strong rationale for its use in combination with chemotherapy agents known to stimulate TNFα production.

Rationale for Combination Therapy

The primary mechanism by which this compound is proposed to synergize with other chemotherapy agents is through the modulation of the TNFα signaling pathway. Many conventional chemotherapeutic drugs induce cellular stress and damage, which can lead to the production and secretion of TNFα by tumor cells or immune cells within the tumor microenvironment. By simultaneously depleting IAPs, this compound can switch the cellular response to this chemotherapy-induced TNFα from pro-survival to pro-apoptotic.

Key Synergistic Mechanisms:

-

Enhanced Apoptosis: Chemotherapy-induced TNFα, in the presence of this compound, can more effectively trigger the extrinsic apoptosis pathway.

-

Overcoming Resistance: By targeting IAPs, this compound may overcome intrinsic or acquired resistance to chemotherapy agents that rely on apoptotic cell death.

-

Broadened Therapeutic Window: Combining this compound with agents that induce TNFα could allow for effective anti-tumor activity at lower, less toxic doses of the conventional chemotherapeutic.

Proposed Chemotherapy Combinations

Based on their known ability to induce TNFα, the following classes of chemotherapy agents are proposed as candidates for combination studies with this compound:

| Chemotherapy Agent Class | Examples | Rationale for Combination |

| Topoisomerase Inhibitors | Doxorubicin, Etoposide | Known to induce TNFα, and TNFα has been shown to enhance their cytotoxicity. |

| Anthracyclines | Daunorubicin, Idarubicin | Potent inducers of immunogenic cell death, which can involve TNFα release. |

| Taxanes | Paclitaxel, Docetaxel | Can induce TNFα production in macrophages and other immune cells. |

| Platinum-based Agents | Cisplatin, Carboplatin, Oxaliplatin | Induce DNA damage and cellular stress that can lead to TNFα secretion. |

| Antimetabolites | Gemcitabine, 5-Fluorouracil | Can trigger inflammatory responses within the tumor, including TNFα production. |

Experimental Protocols

In Vitro Combination Studies

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a selected chemotherapy agent on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., PANC-1, MDA-MB-231)

-

This compound (structure available from public databases)

-

Selected chemotherapy agent

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare a dilution series for both this compound and the chemotherapy agent. A 7-point dilution series for each drug is recommended.

-

Combination Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination, as well as a vehicle control.

-

Incubation: Incubate the treated plates for a period relevant to the cell line's doubling time and the drugs' mechanisms of action (typically 48-72 hours).

-

Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

-

Analyze the combination data using a synergy model such as the Bliss Independence model or the Chou-Talalay method to calculate a Combination Index (CI).

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

In Vivo Combination Studies (Xenograft Model)

Objective: To evaluate the in vivo efficacy of this compound in combination with a selected chemotherapy agent on tumor growth in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound formulated for oral administration

-

Selected chemotherapy agent formulated for appropriate administration (e.g., intravenous, intraperitoneal)

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Chemotherapy agent alone

-

Group 4: this compound in combination with the chemotherapy agent

-

-

Treatment Administration: Administer the treatments according to a predefined schedule and dosage.

-

Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Statistically analyze the differences in tumor volume between the combination group and the single-agent groups.

-

Monitor and report any treatment-related toxicity based on body weight changes and clinical observations.

-

Signaling Pathway and Workflow Diagrams

References

Application Notes and Protocols: T-3256336 Solubility and Stability for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of T-3256336, a novel inhibitor of apoptosis (IAP) protein antagonist, for in vivo research. Given that specific quantitative solubility and stability data for this compound are not publicly available, this document outlines the necessary experimental protocols to generate this critical information.

Introduction to this compound

This compound is an orally available small molecule that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of anti-apoptotic regulators that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. By inhibiting IAPs, this compound can induce tumor cell death, in part by promoting the production of systemic Tumor Necrosis Factor-alpha (TNFα)[1].

For successful in vivo studies, a thorough understanding of the compound's solubility and stability in relevant biological fluids and formulation vehicles is paramount. The anhydrous crystalline form of this compound has been identified as the most desirable form for development due to its superior solid-state stability compared to its hydrate forms.[2] Different crystal packing in hydrates can lead to altered physicochemical properties, including solubility and stability.[2]

Data Presentation: Solubility and Stability Profile

The following tables should be populated with experimentally determined data for this compound to guide formulation development for in vivo studies.

Table 1: Equilibrium Solubility of this compound in Various Solvents at Room Temperature

| Solvent/Vehicle System | Concentration (mg/mL) | Observations |

| Water | Data to be determined | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Data to be determined | |

| 0.9% Saline | Data to be determined | |

| 5% Dextrose in Water (D5W) | Data to be determined | |

| 10% DMSO / 90% Corn Oil | Data to be determined | |

| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | Data to be determined | |

| 0.5% (w/v) Methylcellulose in Water | Data to be determined | |

| Other (specify) | Data to be determined |

Table 2: pH-Dependent Aqueous Solubility of this compound

| pH | Buffer System | Solubility (mg/mL) |

| 1.2 | 0.1 N HCl | Data to be determined |

| 4.5 | Acetate Buffer | Data to be determined |

| 6.8 | Phosphate Buffer | Data to be determined |

| 7.4 | Phosphate Buffer | Data to be determined |

Table 3: Stability of this compound in Solution (e.g., in 10% DMSO / 90% Saline) under Various Conditions

| Condition | Incubation Time (hours) | % Remaining this compound | Degradation Products Detected |

| Room Temperature (~25°C) | 0 | 100 | None |

| 2 | Data to be determined | Data to be determined | |

| 8 | Data to be determined | Data to be determined | |

| 24 | Data to be determined | Data to be determined | |

| Refrigerated (4°C) | 24 | Data to be determined | Data to be determined |

| 72 | Data to be determined | Data to be determined | |

| 37°C | 2 | Data to be determined | Data to be determined |

| 8 | Data to be determined | Data to be determined |

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent or vehicle.

Materials:

-

This compound (anhydrous form)

-

Selected solvents/vehicles (see Table 1)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector for quantification of this compound

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent or vehicle to the vial.

-

Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., room temperature, 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Protocol for Determining Solution Stability

This protocol describes a method to assess the stability of this compound in a chosen formulation vehicle over time and under different temperature conditions.

Materials:

-

A stock solution of this compound in the chosen vehicle at a known concentration.

-

Incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

HPLC system for the quantification of this compound and detection of potential degradation products.

-

Vials for sample storage.

Procedure:

-

Prepare a stock solution of this compound in the selected vehicle.

-

Aliquot the stock solution into multiple vials.

-

Store the vials at the different temperature conditions to be tested.

-

At specified time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove a vial from each temperature condition.

-

Immediately analyze the sample by HPLC. The "time 0" sample should be analyzed at the beginning of the experiment.

-

Quantify the peak area of the parent this compound compound and any new peaks that may correspond to degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.

-

The HPLC chromatograms should also be inspected for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Signaling Pathway of this compound as an IAP Antagonist

Caption: Signaling pathway of this compound as an IAP antagonist.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Experimental Workflow for Solution Stability Assessment

Caption: Workflow for assessing the solution stability of this compound.

References

- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening and Characterization of Hydrate Forms of this compound, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Synergistic Anti-Tumor Effects of Lentiviral shRNA-Mediated Gene Knockdown and T-3256336 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inhibitors of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance. T-3256336 is a novel, orally available small molecule IAP antagonist that promotes tumor cell death, particularly by inducing the production of Tumor Necrosis Factor-alpha (TNFα).[1] This application note provides a detailed protocol for combining lentiviral-mediated short hairpin RNA (shRNA) knockdown of a target gene with this compound treatment to investigate synergistic anti-tumor effects.

Lentiviral vectors are efficient tools for delivering shRNA into a wide range of cell types to achieve stable, long-term gene silencing.[2][3] By knocking down a gene of interest involved in cell survival or drug resistance pathways, researchers can explore potential synthetic lethal interactions with targeted therapies like this compound. This combined approach allows for the elucidation of complex cellular signaling pathways and the identification of novel therapeutic strategies for cancer treatment.

This document outlines the necessary protocols for lentivirus production, stable cell line generation, and subsequent treatment with this compound, along with methods for assessing the combined effects on cell viability and relevant signaling pathways.

Data Presentation

The following tables represent hypothetical data for an experiment investigating the combination of shRNA-mediated knockdown of an anti-apoptotic protein (e.g., XIAP) and this compound treatment in a cancer cell line (e.g., PANC-1).

Table 1: Cell Viability (MTT Assay) at 72 hours Post-Treatment

| Treatment Group | shRNA Target | This compound Conc. (nM) | % Cell Viability (Mean ± SD) |

| Control | Non-Targeting | 0 | 100 ± 4.5 |

| shRNA only | XIAP | 0 | 85 ± 5.1 |

| This compound only | Non-Targeting | 10 | 92 ± 3.8 |

| This compound only | Non-Targeting | 50 | 78 ± 4.2 |

| This compound only | Non-Targeting | 100 | 65 ± 3.9 |

| Combination | XIAP | 10 | 70 ± 4.7 |

| Combination | XIAP | 50 | 45 ± 5.3 |

| Combination | XIAP | 100 | 25 ± 3.2 |

Table 2: Apoptosis Analysis (Annexin V/PI Staining) at 48 hours Post-Treatment

| Treatment Group | shRNA Target | This compound Conc. (nM) | % Apoptotic Cells (Mean ± SD) |

| Control | Non-Targeting | 0 | 5 ± 1.2 |

| shRNA only | XIAP | 0 | 15 ± 2.1 |

| This compound only | Non-Targeting | 100 | 25 ± 3.5 |

| Combination | XIAP | 100 | 60 ± 4.8 |

Table 3: Western Blot Analysis of Key Proteins

| Treatment Group | shRNA Target | This compound (100nM) | XIAP Expression (Relative to Control) | Cleaved Caspase-3 (Relative to Control) |

| Control | Non-Targeting | - | 1.0 | 1.0 |

| shRNA | XIAP | - | 0.2 | 2.5 |

| This compound | Non-Targeting | + | 0.9 | 3.0 |

| Combination | XIAP | + | 0.15 | 7.5 |

Experimental Protocols

Lentiviral shRNA Production

This protocol describes the generation of lentiviral particles in HEK293T cells.

Materials:

-

HEK293T cells

-

Lentiviral shRNA plasmid (targeting gene of interest, e.g., XIAP) and non-targeting control shRNA plasmid

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., FuGENE 6)

-

DMEM with 10% FBS

-

Opti-MEM

-

0.45 µm filters

-

Polybrene

Procedure:

-

Day 1: Seed 2 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

-

Day 2: In separate tubes, prepare the DNA-transfection reagent complexes in Opti-MEM. For a 10 cm dish, use 10 µg of shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G. Add transfection reagent according to the manufacturer's instructions.

-

Incubate the complex for 20-30 minutes at room temperature.

-

Gently add the transfection complex to the HEK293T cells.

-

Day 3: After 16-24 hours, replace the medium with fresh DMEM containing 10% FBS.

-

Day 4-5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

-

Pool the supernatants and filter through a 0.45 µm filter to remove cell debris.

-

Aliquot the viral supernatant and store at -80°C.

Lentiviral Transduction and Selection of Stable Cell Lines

This protocol details the infection of target cells and selection of stably transduced cells.

Materials:

-

Target cancer cell line (e.g., PANC-1)

-

Lentiviral supernatant

-

Polybrene

-

Puromycin

-

Complete growth medium

Procedure:

-

Day 1: Seed 1 x 10^5 target cells per well in a 6-well plate.

-

Day 2: Add fresh medium containing polybrene (final concentration 4-8 µg/mL) to the cells.

-

Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).

-

Incubate for 24-48 hours.

-

Day 4: Replace the medium with fresh medium containing puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve for the specific cell line (typically 1-10 µg/mL).[4][5]

-

Continue selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are completely eliminated.

-

Expand the puromycin-resistant cells to establish a stable cell line.

-

Confirm gene knockdown via qRT-PCR or Western blot analysis.

Cell Viability Assay (MTT)

This protocol is for assessing cell viability following treatment.

Materials:

-

Stable knockdown and control cell lines

-

This compound

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound. Include untreated controls.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis.

Materials:

-

Stable knockdown and control cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat as described for the viability assay.

-

After the treatment period (e.g., 48 hours), collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Visualizations

References

- 1. This compound, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

Troubleshooting & Optimization

Technical Support Center: T-3256336 In Vivo Efficacy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of T-3256336 for maximal therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally available small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP.[1] Its primary mechanism of action is to induce tumor cell death. This is achieved, in part, by promoting the systemic production of cytokines, including Tumor Necrosis Factor-alpha (TNFα), which sensitizes cancer cells to apoptosis.[1]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated single-agent antitumor activity in a PANC-1 human pancreatic cancer mouse xenograft model, where its administration led to tumor regression.[1] Efficacy has also been observed in an HL-60 human leukemia mouse xenograft model, particularly in combination with the Nedd8-activating enzyme inhibitor pevonedistat.

Q3: What is the proposed signaling pathway for this compound?

A3: this compound, as a Smac-mimetic, binds to the BIR domains of IAPs like cIAP1 and XIAP. This binding prevents the IAPs from inhibiting caspases, thereby promoting apoptosis. Additionally, the binding of this compound to cIAPs induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. This pathway activation results in the production of pro-inflammatory cytokines such as TNFα, which can further enhance tumor cell death in an autocrine or paracrine manner.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Lack of In Vivo Efficacy | Suboptimal Dosage | - Ensure the dose range is appropriate. In a PANC-1 mouse xenograft model, oral doses of 30 mg/kg and 100 mg/kg have been shown to be effective. - Consider performing a dose-response study to determine the optimal dose for your specific model. |

| Inadequate Drug Exposure | - Verify the formulation of this compound. For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose is a common starting point. The anhydrous form of this compound is the most stable for development. - Assess the frequency of administration. While specific data for this compound is limited, daily oral administration is a typical schedule for similar compounds. | |

| Tumor Model Resistance | - Some tumor cells have low endogenous TNFα expression, which can limit the single-agent efficacy of this compound.[1] Consider measuring baseline TNFα mRNA levels in your tumor model. - Combination therapy may be required. This compound has shown synergistic effects with other anti-cancer agents. | |

| Unexpected Toxicity or Adverse Effects | Cytokine Release Syndrome | - The mechanism of action of this compound involves the induction of systemic cytokines, including TNFα.[1] Monitor animals for signs of inflammation or cytokine-related toxicity (e.g., weight loss, lethargy). - If toxicity is observed, consider reducing the dose or the frequency of administration. |

| Formulation/Vehicle Toxicity | - Ensure the vehicle used for administration is well-tolerated. Conduct a vehicle-only control group to assess any background toxicity. | |

| Variability in Response | Inconsistent Dosing Technique | - Ensure consistent oral gavage technique to minimize variability in drug delivery. - Confirm the homogeneity of the drug suspension before each administration. |

| Biological Variability | - Use a sufficient number of animals per group to account for biological variability. - Ensure tumor sizes are consistent across all groups at the start of the study. |

Experimental Protocols

PANC-1 Xenograft Mouse Model

This protocol provides a general framework for establishing a PANC-1 xenograft model. Specific parameters may need to be optimized for your laboratory conditions.

-

Cell Culture: Culture PANC-1 cells in appropriate media and conditions to maintain exponential growth.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) of 6-8 weeks of age.

-

Tumor Cell Implantation:

-

Harvest PANC-1 cells and resuspend them in a sterile, serum-free medium or PBS.

-

A mixture with Matrigel may enhance tumor take-rate.

-